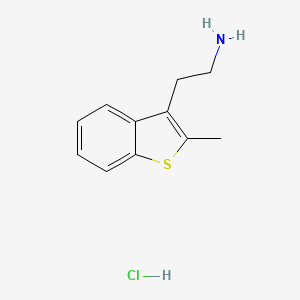

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound with the CAS Number: 2309571-54-6 . It has a molecular weight of 213.73 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

A study synthesized a series of compounds, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which are structurally related to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride. These compounds were tested for their antimicrobial and antifungal properties, showing activities comparable to standard medicinal compounds like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

DNA Binding and Nuclease Activity

Research on Cu(II) complexes with ligands, including N-((1-methyl-1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, showed significant DNA binding propensity. These complexes exhibited minor structural changes in calf thymus DNA, suggesting potential applications in DNA-related research and therapy (Kumar et al., 2012).

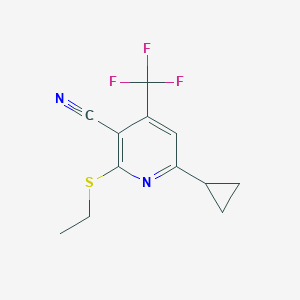

Synthesis and Characterization of Derivatives

Studies have focused on synthesizing and characterizing derivatives of benzothiazole amides and ureas, which are structurally similar to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride. These derivatives were tested for their inhibition activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising results (Pejchal, Štěpánková, & Drabina, 2011).

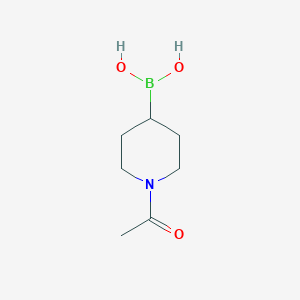

Catalytic Applications

Research involving chiral (imino)pyridine/phosphine palladium(II) complexes, using ligands like N-((pyridin-2-yl)methylene)ethanamine, has been conducted to explore their potential as catalysts in chemical reactions like methoxycarbonylation of styrene. This demonstrates the role of similar compounds in facilitating important chemical transformations (Ngcobo et al., 2021).

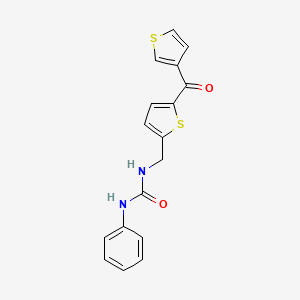

Histamine Receptor Antagonism

Compounds structurally related to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride, specifically 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives, have been studied for their histamine H1 receptor antagonistic activity. These compounds showed varying degrees of antagonistic activity, indicating potential therapeutic applications (Walczyński et al., 1999).

Protection Against Toxicity in Astrocytes

A derivative, (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588), was studied for its protective effect against sodium nitroprusside-induced mitochondrial dysfunction and cell injury in astrocytes, suggesting neuroprotective applications (Phuagphong et al., 2004).

Synthesis of Amorphous Diarylethenes

Research on the synthesis of amorphous diarylethenes, including derivatives of 2-methyl-1-benzothiophen-3-yl, indicates their potential in photochemical applications. These compounds demonstrated reversible photocyclization reactions in the amorphous state, relevant for material sciences (Kim, Kawai, & Irie, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIURZZBNQJNCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364976.png)

![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2364984.png)

![N-[(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methyl]prop-2-enamide](/img/structure/B2364985.png)

![4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol](/img/structure/B2364987.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2364992.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2364994.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2364997.png)